N-(5-piperidin-4-yl-1,3-thiazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide
Description
N-(5-piperidin-4-yl-1,3-thiazol-2-yl)bicyclo[310]hexane-6-carboxamide is a complex organic compound featuring a unique bicyclic structure combined with a thiazole and piperidine moiety
Properties
IUPAC Name |
N-(5-piperidin-4-yl-1,3-thiazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c19-14(13-10-2-1-3-11(10)13)18-15-17-8-12(20-15)9-4-6-16-7-5-9/h8-11,13,16H,1-7H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZSKAYWIOMECR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C2C(=O)NC3=NC=C(S3)C4CCNCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-piperidin-4-yl-1,3-thiazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Piperidine Introduction: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiazole intermediate.
Bicyclo[3.1.0]hexane Formation: This step involves the cyclization of a suitable precursor to form the bicyclic hexane structure, often through intramolecular cyclization reactions.
Amide Bond Formation: The final step involves coupling the bicyclic hexane derivative with the thiazole-piperidine intermediate using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the thiazole ring, potentially reducing it to a thiazolidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(5-piperidin-4-yl-1,3-thiazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research is focused on its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Studies have shown that derivatives of this compound can inhibit specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique structural features make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of N-(5-piperidin-4-yl-1,3-thiazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with metal ions or active sites in enzymes, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The bicyclic structure provides rigidity, which can improve the specificity and potency of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-(5-piperidin-4-yl-1,3-thiazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide is unique due to its bicyclic hexane structure, which is not commonly found in similar compounds. This structural feature can impart unique physical and chemical properties, such as increased rigidity and specific binding interactions, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of N-(5-piperidin-4-yl-1,3-thiazol-2-yl)bicyclo[310]hexane-6-carboxamide, highlighting its synthesis, reactions, applications, and unique features
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
